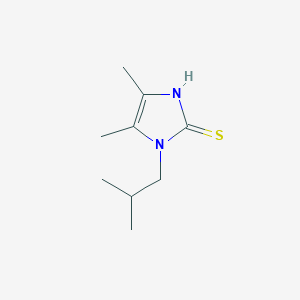
4,5-dichloro-1-(4-fluorobenzyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Methods : Various synthesis methods for derivatives of 4,5-dichloro-1-(4-fluorobenzyl)-1H-imidazole have been explored. For instance, Huang Jin-qing (2009) studied the synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, focusing on reaction formulas and optimized conditions, achieving a yield of 56.4% (Huang Jin-qing, 2009).
Chemical Characterization and Structure Analysis : Detailed chemical characterization and structural analysis of related compounds have been conducted using various spectral and crystallographic techniques. S. Özbey et al. (2004) confirmed the structure of a related compound, 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, through spectral analysis and X-ray crystallography (Özbey et al., 2004).
Applications in Materials and Biological Studies
Antibacterial and Anticancer Properties : Several studies have explored the antibacterial and anticancer properties of derivatives. For example, Patil et al. (2010) synthesized N-heterocyclic carbene–silver complexes from 4,5-dichloro-1H-imidazole, demonstrating significant antibacterial activity and cytotoxicity against cancer cell lines (Patil et al., 2010). Similarly, M. Ganga and K. Sankaran (2020) synthesized 1-(4-fluorobenzyl)-2,4,5-triphenyl-1H-imidazole derivatives and evaluated their cytotoxicity against breast cancer cells (M. Ganga & K. Sankaran, 2020).
Use in Catalysis and Complex Formation : The compound and its derivatives are used in catalysis and complex formation. For instance, Francisco Aznarez et al. (2016) detailed the preparation of Rhodium(III) Di-NHC chelate complexes featuring 4,5-dichloroimidazole (Francisco Aznarez et al., 2016).
Novel Materials Development : The compound has applications in novel materials development. For example, B. Campagne et al. (2013) discussed the synthesis of proton-conducting fluorocopolymers grafted by azole functions, including imidazole, for use in membranes with sulfonated PEEK in fuel cells (B. Campagne et al., 2013).
Propriétés
IUPAC Name |
4,5-dichloro-1-[(4-fluorophenyl)methyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2FN2/c11-9-10(12)15(6-14-9)5-7-1-3-8(13)4-2-7/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJANLPQMIGBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=C2Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone](/img/structure/B2472836.png)
![4-Chlorobenzyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B2472838.png)

![2-(4-chlorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2472841.png)





![4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2472854.png)
![2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2472855.png)
![N-(3-fluoro-4-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2472856.png)